2-{5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile
Description
This compound is a 1,2,4-triazole derivative featuring a 3-(trifluoromethyl)phenyl substituent at the 4-position of the triazolone ring and an acetonitrile group at the 1-position. Such structural features make it relevant in pharmaceutical and agrochemical research, particularly for developing enzyme inhibitors or herbicides .
Properties
IUPAC Name |
2-[5-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4O/c12-11(13,14)8-2-1-3-9(6-8)17-7-16-18(5-4-15)10(17)19/h1-3,6-7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWPHGOZMSVNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN(C2=O)CC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction might start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and nitriles
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention due to its potential as a pharmaceutical agent. Triazoles are known for their ability to interact with various biological targets, making them suitable candidates in drug discovery.
Antimicrobial Activity
Triazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds similar to 2-{5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile exhibit efficacy against a range of bacterial and fungal strains. This is largely attributed to their ability to inhibit the synthesis of critical cellular components in pathogens.
Anticancer Properties
Research has shown that triazole derivatives can induce apoptosis in cancer cells. A notable study highlighted the compound's mechanism of action involving the disruption of cell cycle progression and induction of oxidative stress in cancer cells. This positions it as a potential lead compound for developing new anticancer therapies.
Agricultural Applications
In addition to medicinal uses, this compound has potential applications in agriculture as a fungicide. The presence of the triazole ring enhances its ability to inhibit fungal growth by interfering with sterol biosynthesis, which is crucial for fungal cell membrane integrity.
Synthesis and Characterization
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies include:
- Formation of the Triazole Ring: Utilizing hydrazine derivatives with appropriate carbonyl compounds under acidic conditions.
- Functionalization: Introducing trifluoromethyl and other substituents through electrophilic aromatic substitution or nucleophilic addition reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
Several case studies have documented the biological activity of triazole derivatives:
-
Antifungal Activity Study:
- A series of triazole compounds were evaluated against common fungal pathogens.
- Results indicated that derivatives with trifluoromethyl substitutions exhibited enhanced antifungal activity compared to their non-substituted counterparts.
-
Anticancer Activity Investigation:
- In vitro studies on various cancer cell lines demonstrated that triazole derivatives could effectively inhibit cell proliferation.
- Mechanistic studies revealed that these compounds could induce apoptosis through mitochondrial pathways.
-
Field Trials for Agricultural Use:
- Field trials assessing the efficacy of triazole-based fungicides showed significant reductions in fungal infections in crops.
- The results underscored the potential for these compounds in integrated pest management strategies.
Mechanism of Action
The mechanism of action of 2-{5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The triazole ring can interact with active sites of enzymes, potentially inhibiting their activity and leading to therapeutic effects.
Biological Activity
2-{5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile is a compound of interest due to its potential biological activities. The presence of the trifluoromethyl group is known to enhance the biological properties of compounds by increasing metabolic stability and membrane permeability.
- Molecular Formula : C14H14F3N3O3
- Molecular Weight : 329.27 g/mol
- CAS Number : 2197054-56-9
Biological Activity Overview
Research indicates that compounds containing the triazole moiety exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The trifluoromethyl group enhances these properties through its electron-withdrawing effects, which facilitate stronger interactions with biological targets.
In Vitro Studies
In vitro studies have demonstrated that related triazole compounds can inhibit key enzymes associated with various diseases:
- Cholinesterase Inhibition :
- Cyclooxygenase Inhibition :
- Antioxidant Activity :
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of triazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The most active compounds exhibited IC50 values in the low micromolar range (e.g., 1.9 µg/mL for MCF-7), suggesting that the structural modifications significantly enhance cytotoxicity against cancer cells .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of triazole derivatives against various pathogens. The results indicated that some derivatives displayed potent antibacterial effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group has been linked to improved biological activity due to:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,2,4-triazol-1-yl acetonitrile derivatives. Key structural analogues include:
- Steric Effects: Bulky substituents like tert-butyl () reduce synthetic yield due to steric hindrance during cyclization, unlike the smaller CF₃ group .
Physicochemical Properties
- Solubility: The target compound’s solubility in organic solvents (e.g., ethanol, chloroform) aligns with analogues in and . However, its solubility in aqueous alkaline solutions is lower than methoxyphenyl derivatives due to the hydrophobic CF₃ group .
- Stability : The acetonitrile group confers stability under acidic conditions, unlike ester-containing analogues (), which may hydrolyze in prolonged storage .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
Q & A
Q. What are the recommended synthetic routes for 2-{5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile?
- Methodological Answer : The compound can be synthesized via a multi-step reaction starting with cyanoacetohydrazide and a substituted benzimidate (e.g., methyl 3-(trifluoromethyl)benzimidate). Key steps include:
- Cyclization : Heating under reflux in ethanol or methanol to form the triazole ring.
- Acetonitrile Introduction : Alkylation with chloroacetonitrile in the presence of a base (e.g., K₂CO₃).
- Optimization : Solvent choice (polar aprotic solvents like DMF improve yields), temperature control (60–80°C), and catalyst use (e.g., triethylamine for deprotonation). Purity is enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Safety : Conduct reactions in a fume hood with PPE (gloves, goggles) due to nitrile toxicity .
Q. How should researchers handle and store this compound safely in the laboratory?
- Methodological Answer :
- Handling : Use chemical fume hoods for weighing and synthesis. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact; wash immediately with soap and water if exposed .
- Storage : Store in airtight containers at 0–6°C to prevent degradation. Desiccate to avoid hydrolysis of the nitrile group. Label containers with hazard info (e.g., "Toxic if inhaled") .
- Emergency Measures : Eyewash stations and safety showers must be accessible. For spills, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers design experiments to assess the environmental fate of this compound?
- Methodological Answer : Adopt a tiered approach:
- Lab Studies :
- Hydrolysis : Test stability in aqueous buffers (pH 4–9) at 25°C and 50°C. Monitor via HPLC for degradation products.
- Photolysis : Expose to UV light (λ = 254–365 nm) in environmental chambers; quantify half-life using LC-MS .
- Environmental Modeling : Use software like EPI Suite to predict bioaccumulation (logP), soil adsorption (Koc), and aquatic toxicity (EC50 for Daphnia magna) .
- Field Studies : Deploy passive samplers in water systems near industrial sites to measure real-world persistence .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch variability in reagents.
- Dose-Response Analysis : Perform IC50/EC50 curves with at least 8 concentrations (e.g., 0.1–100 µM) to ensure reproducibility .
- Cross-Validation : Compare results with structural analogs (e.g., 2-[6-(4-methoxyphenyl)-imidazol-3-yl]acetamide derivatives) to identify substituent-specific effects .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to account for outliers and publication bias .
Q. How can researchers determine structure-activity relationships (SAR) for this compound's bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify the trifluoromethylphenyl group (e.g., replace with dichlorophenyl or methoxyphenyl) and the triazole core (e.g., substitute sulfur for oxygen). Track yields and purity via NMR and HPLC .
- Bioassays : Test analogs for target activity (e.g., antifungal: MIC against Candida albicans; anticancer: MTT assay in MCF-7 cells) .
- Computational Modeling : Use Schrödinger Suite or AutoDock to dock compounds into target proteins (e.g., CYP51 for antifungals). Correlate binding energy (ΔG) with experimental IC50 values .
Key Considerations for Advanced Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
